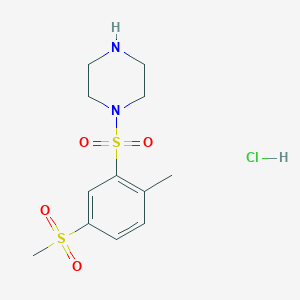
1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride
Overview
Description
“1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride” is a chemical compound with the CAS Number: 1171728-12-3 . It has a molecular weight of 354.88 and its IUPAC name is 1-{[2-methyl-5-(methylsulfonyl)phenyl]sulfonyl}piperazine hydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride”, has been a topic of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride” is 1S/C12H18N2O4S2.ClH/c1-10-3-4-11(19(2,15)16)9-12(10)20(17,18)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride” is a powder with a molecular weight of 354.88 . It is stored at room temperature .Scientific Research Applications
Potential in Drug Discovery for Type 2 Diabetes and Alzheimer's Diseases
Research by Abbasi et al. (2018) highlights the synthesis of multi-functional derivatives of 2-furoic piperazide, showcasing their inhibitory potential against enzymes relevant to type 2 diabetes and Alzheimer's diseases. These derivatives demonstrate promising bioactivity potential, suggesting that similar compounds, including those with methanesulfonyl and methylbenzenesulfonyl groups, could be explored for therapeutic applications in these areas (Abbasi et al., 2018).
Structural Characterization through X-ray Crystallography
The structural investigation of 1-benzhydryl-4-methanesulfonyl-piperazine through X-ray crystallography was detailed by Naveen et al. (2007). This study provides foundational knowledge on the molecular geometry and crystal packing of sulfonamide derivatives, which is crucial for understanding the physicochemical properties and reactivity of these compounds (Naveen et al., 2007).
Antifungal Activity of Piperazine Derivatives
Darandale et al. (2013) reported on the novel synthesis of compounds combining 1,2,3-triazoles, piperidines, and thieno pyridine rings, assessing their antifungal activity. This study highlights the potential of sulfonamide and piperazine derivatives in developing new antifungal agents, indicating the broader applicability of such compounds in antimicrobial research (Darandale et al., 2013).
Synthesis and Antimicrobial Activity
Abbavaram et al. (2013) focused on the synthesis of bifunctional sulfonamide-amide derivatives, demonstrating significant in vitro antibacterial and antifungal activities. This research underlines the importance of structural diversity in sulfonamide derivatives for enhancing antimicrobial efficacy (Abbavaram et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(2-methyl-5-methylsulfonylphenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2.ClH/c1-10-3-4-11(19(2,15)16)9-12(10)20(17,18)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSRJWLBQLGEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methanesulfonyl-2-methylbenzenesulfonyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



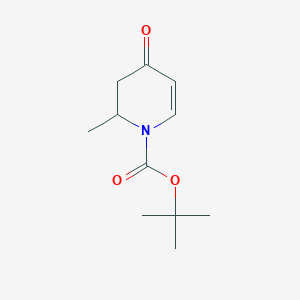
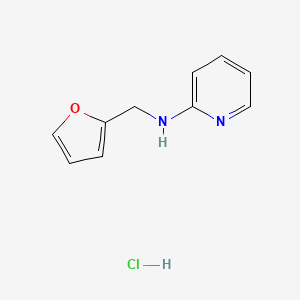
![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)
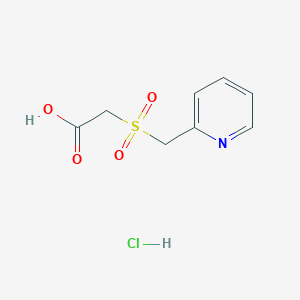
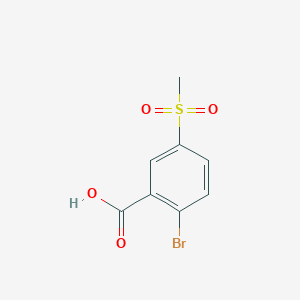
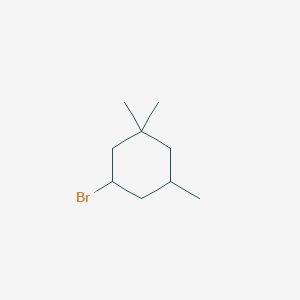
![2-[(3-Bromopropoxy)methyl]oxane](/img/structure/B1438028.png)
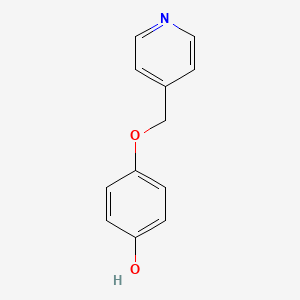
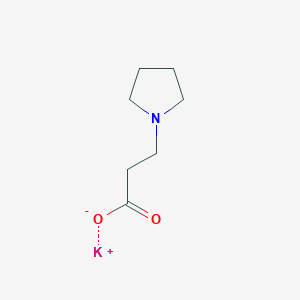
![tert-butyl N-[2-(butylamino)ethyl]carbamate](/img/structure/B1438037.png)
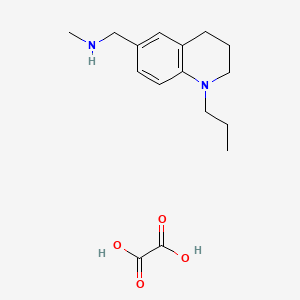
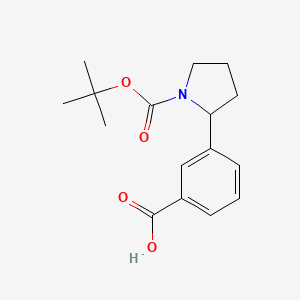
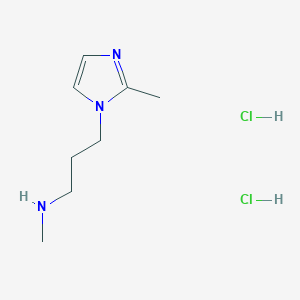
![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)